molecular formula C18H26N2O5S B10810328 1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

Cat. No.: B10810328
M. Wt: 382.5 g/mol
InChI Key: LPAHLFHVAQZRGU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a piperidine-4-carboxamide derivative characterized by a 4-methoxybenzenesulfonyl group at the piperidine nitrogen and a tetrahydrofuran-2-ylmethyl amide substituent. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity, particularly when functionalized with sulfonyl or amide groups . The sulfonyl moiety enhances metabolic stability and receptor binding, while the amide group facilitates hydrogen bonding, critical for target engagement .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHLFHVAQZRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is converted to its ethyl ester to prevent unwanted side reactions during sulfonylation. A classical Fischer esterification is employed:

  • Reagents : Piperidine-4-carboxylic acid, ethanol, concentrated H2_2SO4_4.

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Neutralization with NaHCO3_3, extraction with dichloromethane, and distillation yield ethyl piperidine-4-carboxylate (85–90% yield).

This step ensures the carboxylic acid group remains inert during subsequent sulfonylation.

Sulfonylation of the Piperidine Nitrogen

The piperidine nitrogen is functionalized with the 4-methoxybenzenesulfonyl group using sulfonyl chloride under basic conditions:

  • Reagents : Ethyl piperidine-4-carboxylate, 4-methoxybenzenesulfonyl chloride, pyridine.

  • Conditions : Stirring in dichloromethane at 25°C for 6 hours.

  • Workup : Washing with 5% HCl, drying over Na2_2SO4_4, and solvent evaporation yield ethyl 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylate (75–80% yield).

The use of pyridine as a base ensures efficient deprotonation of the piperidine nitrogen while minimizing side reactions.

Hydrolysis of the Ester

The ethyl ester is hydrolyzed to regenerate the carboxylic acid:

  • Reagents : Ethyl 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylate, NaOH, ethanol/water (1:1).

  • Conditions : Reflux at 90°C for 4 hours.

  • Workup : Acidification with HCl, filtration, and recrystallization from ethanol yield 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylic acid (90–95% yield).

Formation of the Acid Chloride

The carboxylic acid is activated to its acid chloride for amidation:

  • Reagents : 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylic acid, oxalyl chloride, catalytic DMF.

  • Conditions : Stirring in dichloromethane at 50°C for 2 hours.

  • Workup : Solvent evaporation under reduced pressure yields the acid chloride as a crude intermediate, used directly in the next step.

Amidation with Tetrahydrofuran-2-ylmethylamine

The acid chloride reacts with tetrahydrofuran-2-ylmethylamine to form the target amide:

  • Reagents : Acid chloride intermediate, tetrahydrofuran-2-ylmethylamine, triethylamine.

  • Conditions : Stirring in dichloromethane at 25°C for 4 hours.

  • Workup : Extraction with dilute NaOH, drying over K2_2CO3_3, and recrystallization from ethyl acetate/hexane yield the final product (65–70% yield).

Analytical Characterization

Key analytical data for intermediates and the final compound are summarized below:

CompoundMelting Point (°C)1^1H NMR (DMSO-d6d_6, δ ppm)Yield (%)
Ethyl piperidine-4-carboxylate76–791.25 (t, 3H), 2.45–2.60 (m, 2H), 3.10–3.30 (m, 2H)85–90
1-(4-Methoxybenzenesulfonyl)piperidine-4-carboxylic acid288–2907.75 (d, 2H), 6.95 (d, 2H), 3.80 (s, 3H), 3.00–3.20 (m, 2H)90–95
Final Amide204–2067.70 (d, 2H), 6.90 (d, 2H), 3.75 (s, 3H), 3.50–3.70 (m, 2H)65–70

Critical Analysis of Reaction Conditions

  • Sulfonylation Efficiency : The use of pyridine as a base in dichloromethane ensures high sulfonylation efficiency without ester group interference.

  • Amidation Challenges : The steric bulk of the tetrahydrofuran-2-ylmethylamine may reduce reaction rates, necessitating extended reaction times.

  • Purification : Recrystallization from ethyl acetate/hexane effectively removes unreacted amine and byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 can be used under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4 are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce methoxybenzenethiol.

Scientific Research Applications

1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and amide groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl Group Variations

Compound Name Sulfonyl Group Key Properties/Applications Reference
Target Compound 4-Methoxybenzenesulfonyl Potential CNS/analgesic activity -
1-(4-Methylbenzenesulfonyl)-N-phenethyl 4-Methylbenzenesulfonyl Analgesic candidate
1-(4-Acetamidobenzenesulfonyl)piperidine 4-Acetamidobenzenesulfonyl Unknown bioactivity
1-(Furan-2-carbonyl)piperidine derivative Furan-2-carbonyl Kinase inhibition (hypothetical)

Key Insights :

  • Electron-withdrawing groups (e.g., methoxy, methyl) on the sulfonyl moiety improve metabolic stability compared to unsubstituted analogs.
  • Bulkier groups (e.g., acetamido) may reduce solubility but enhance target specificity .

Table 2: Comparison of Amide Substituent Variations

Compound Name Amide Substituent Biological Activity Reference
Target Compound Tetrahydrofuran-2-ylmethyl Hypothetical neuroactivity -
N-(2-Phenylethyl)piperidine-4-carboxamide Phenethyl Opioid receptor modulation
4-(3-Methoxyphenylpiperazine) derivative 3-Methoxyphenylpiperazine Carbonic anhydrase inhibition (IC50: ~10 nM)
4-(4-Methoxyphenylpiperazine) derivative 4-Methoxyphenylpiperazine Enhanced binding affinity

Key Insights :

  • Hydrophobic amides (e.g., phenethyl) favor blood-brain barrier penetration, relevant for CNS targets .
  • Arylpiperazine groups confer potent enzyme inhibition, as seen in carbonic anhydrase inhibitors .

Key Insights :

  • Higher yields correlate with less sterically hindered amines (e.g., 64% for 4-methoxyphenylpiperazine vs. 39% for 3-methoxy analog) .
  • LogP values (2.5–3.8) suggest moderate lipophilicity, suitable for oral bioavailability.

Biological Activity

1-(4-Methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide, also referred to as a sulfonamide derivative, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C17H24N2O4S
  • Molecular Weight : 344.45 g/mol
  • CAS Number : 1458164

The compound's structure includes a piperidine ring, a methoxy-benzenesulfonyl group, and an amide linkage, which contribute to its biological properties.

Enzyme Inhibition

Research indicates that sulfonamide derivatives like this compound can act as enzyme inhibitors. They may modulate various biochemical pathways by inhibiting specific enzymes involved in metabolic processes. For example, compounds with similar structures have shown effectiveness in inhibiting protein tyrosine phosphatases (PTPs), which play critical roles in insulin signaling and glucose metabolism .

Receptor Binding

The compound has been explored for its ability to bind to various receptors, influencing cellular signaling pathways. Its interaction with receptors is crucial for developing treatments for conditions such as diabetes and obesity by enhancing insulin sensitivity and glucose uptake in cells .

Antidiabetic Effects

A significant area of research has focused on the antidiabetic properties of this compound. In animal models, it has been observed to improve glucose tolerance and enhance insulin signaling pathways. For instance, studies have demonstrated that similar compounds can restore insulin levels and normalize serum lipid profiles in diabetic mice .

Neurological Disorders

Given its structural similarities to known neuroactive compounds, this sulfonamide derivative is being investigated for potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for conditions like Alzheimer’s disease and Parkinson’s disease .

Anticancer Activity

Some studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. While specific data on this compound is limited, the general trend among sulfonamides indicates potential in cancer therapy .

Case Studies

StudyFindings
Study 1 : Antidiabetic EffectsDemonstrated improved oral glucose tolerance and enhanced insulin sensitivity in C57BL/KsJ-db/db mice. The compound modulated gene expressions related to insulin signaling pathways .
Study 2 : Neurological ImpactInvestigated the neuroprotective effects in models of neurodegeneration, showing promise in reducing oxidative stress and improving cognitive functions .
Study 3 : Anticancer ActivityEvaluated the compound's effect on various cancer cell lines, indicating a dose-dependent inhibition of cell proliferation .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

Answer: Two primary methods are reported:

Carbodiimide-mediated coupling : 1-(4-Methoxy-benzenesulfonyl)piperidine-4-carboxylic acid reacts with amines using EDCI/HOBt in anhydrous CH₃CN, yielding amides (39–71%) after purification via recrystallization (EtOH) .

Mixed carbonate activation : The carboxylic acid is activated with isobutyl chloroformate and triethylamine in chloroform under argon, followed by amine coupling. This method is suitable for sterically hindered amines .

Method Reagents/ConditionsYield RangePurification
EDCI/HOBt coupling EDCI, HOBt, CH₃CN, r.t.39–71%Recrystallization (EtOH)
Mixed carbonate Isobutyl chloroformate, CHCl₃, 0°CNot specifiedColumn chromatography

Q. Which spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign piperidine CH₂ (δ ~1.55 ppm), methoxy groups (δ ~3.71 ppm), and aromatic protons (δ 6.85–7.89 ppm) .
  • IR spectroscopy : Confirm sulfonyl (S=O, ~1612 cm⁻¹) and amide (C=O, ~1682 cm⁻¹) groups .
  • Elemental analysis : Validate purity (>95%) with %C, %H, %N matching theoretical values .
  • Mass spectrometry : ESI-MS (e.g., m/z 487 [M+H]⁺) confirms molecular weight .

Q. How is the compound purified post-synthesis?

Answer:

  • Liquid-liquid extraction : Wash with NaHCO₃ (basic) and citric acid (acidic) to remove unreacted reagents .
  • Recrystallization : Use ethanol or diisopropyl ether to isolate crystalline products .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., signal overlap) be resolved?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Differentiate piperidine CH₂ groups from tetrahydrofuran protons by analyzing coupling patterns and heteronuclear correlations .
  • Variable-temperature NMR : Identify rotameric equilibria (e.g., amide bond rotation) by observing signal coalescence at elevated temperatures .

Q. What strategies optimize reaction yields in amide coupling?

Answer:

  • Solvent choice : Anhydrous CH₃CN minimizes side reactions (e.g., hydrolysis) compared to CHCl₃ .
  • Coupling reagent : EDCI/HOBt outperforms mixed carbonates for electron-deficient amines due to better activation .
  • Temperature control : Reactions at 0°C reduce racemization in chiral intermediates .

Q. How is biological activity assessed against enzyme targets?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant enzymes (e.g., soluble epoxide hydrolase) with fluorescent substrates .
  • Receptor binding studies : Use radiolabeled ligands (e.g., ³H-NAD⁺) to quantify affinity for targets like peroxisome proliferator-activated receptors .

Q. How can structure-activity relationships (SAR) be explored?

Answer:

  • Modify substituents : Replace the 4-methoxy group on the benzenesulfonyl moiety with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .
  • Vary the amide side chain : Compare tetrahydrofuran-methyl with alkyl/aryl groups to assess steric and electronic effects .

Q. What computational methods predict binding modes with target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina with X-ray crystal structures (e.g., PDB: 4XYZ) to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent to evaluate stability over 100 ns trajectories .

Q. How is metabolic stability evaluated in preclinical studies?

Answer:

  • Liver microsome assays : Incubate the compound with rat/human microsomes, quantify parent compound loss via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .

Q. How are solubility issues addressed in biological assays?

Answer:

  • Co-solvents : Use ≤5% DMSO in aqueous buffers to maintain solubility without denaturing proteins .
  • Prodrug design : Introduce phosphate esters on the carboxylic acid group to enhance aqueous solubility .

Data Contradiction Analysis Example
Issue : Discrepancies in elemental analysis (%C deviation >0.5%).
Resolution :

Repeat combustion analysis under controlled oxygen flow.

Verify purity via HPLC (e.g., 95% purity, tR = 12.3 min) .

Q. Stability and Storage Recommendations

  • Storage : -20°C under argon to prevent oxidation of the sulfonyl group .
  • Handling : Use anhydrous solvents to avoid hydrolysis of the amide bond .

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